molecular formula O3Tb2 B085956 Terbium oxide (Tb2O3) CAS No. 12036-41-8

Terbium oxide (Tb2O3)

Cat. No. B085956
Key on ui cas rn: 12036-41-8
M. Wt: 365.849 g/mol
InChI Key: SCRZPWWVSXWCMC-UHFFFAOYSA-N
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Patent
US05091110

Procedure details

The lanthanum and terbium raw materials may be lanthanum oxide and terbium oxide. Lanthanum oxide is added to concentrated nitric acid to form lanthanum nitrate, which is then preferably diluted. Terbium oxide is added to concentrated nitric acid to form terbium nitrate solution, which is then preferably diluted. The diluted lanthanum nitrate solution and the diluted terbium nitrate solution are then combined to form a single rare earth solution. Hydrated cerium nitrate is then added to the rare earth solution. The molar ratio of the rare earth elements in the rare earth solution is thus about x mole La:y mole Ce:z mole Tb where x=0.39 to 0.73, y=0.17 to 0.45 and z=0.10 to 0.17. The molar ratio of the rare earth elements is preferably about 0.6 mole La:0.225 mole Ce:0.165 mole Tb.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
terbium nitrate

Identifiers

REACTION_CXSMILES
[O-2].[Tb+3:2].[O-2].[O-2].[Tb+3].[N+:6]([O-:9])([OH:8])=[O:7]>>[N+:6]([O-:9])([O-:8])=[O:7].[Tb+3:2].[N+:6]([O-:9])([O-:8])=[O:7].[N+:6]([O-:9])([O-:8])=[O:7] |f:0.1.2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Tb+3].[O-2].[O-2].[Tb+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then preferably diluted

Outcomes

Product
Name
terbium nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Tb+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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